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Fitusiran, an investigational small interfering RNA (siRNA) therapeutic, has shown significant

efficacy in reducing bleeding rates in individuals with hemophilia B without inhibitors, according

to data from several key clinical trials. This guide provides a comprehensive comparison of

fitusiran's performance against established Factor IX replacement therapies and other novel

non-factor agents, supported by experimental data and detailed methodologies, to inform

researchers, scientists, and drug development professionals.

Fitusiran's novel mechanism of action, which involves silencing the expression of antithrombin

(AT), a key inhibitor of the coagulation cascade, leads to increased thrombin generation and

improved hemostasis.[1] This approach offers a promising alternative to traditional Factor IX

replacement therapies.

Comparative Efficacy: Annualized Bleeding Rates
The primary measure of efficacy in hemophilia clinical trials is the annualized bleeding rate

(ABR). A summary of ABR data from pivotal trials of fitusiran and comparator treatments is

presented below.
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Treatment Trial Patient Population Median ABR (IQR)

Fitusiran ATLAS-A/B
Hemophilia A or B

without inhibitors

0.0 (0.0-1.7) vs. 21.8

(8.4-4.1) for on-

demand CFCs

Fitusiran ATLAS-PPX

Hemophilia A or B

without inhibitors

(switched from prior

prophylaxis)

0.0 (0.0-2.7) vs. 4.4

(2.2-8.7) for prior CFC

prophylaxis

Fitusiran Phase 2 OLE
Hemophilia A or B

without inhibitors

0.70 (Original Dose),

0.87 (AT-based Dose)

BeneFIX® (rFIX) Phase 3
Moderately severe to

severe hemophilia B

2.0 vs. 33.6 for on-

demand treatment

Rixubis® (rFIX) Pivotal Study

Severe or moderately

severe hemophilia B

(≥12 years)

2.0 (0.0-23.4)

Idelvion® (rIX-FP) PROLONG-9FP
Severe hemophilia B

(≥12 years)

0.0 (0.0-2.9) for 7-day

prophylaxis, 0.0 (0.0-

2.2) for 14-day

prophylaxis

Alprolix® (rFIXFc) B-LONG
Severe hemophilia B

(≥12 years)

3.0 (weekly

prophylaxis), 1.4

(interval-adjusted

prophylaxis)

Concizumab explorer7
Hemophilia A/B with

inhibitors

1.7 (prophylaxis) vs

10.6 (on-demand) for

patients with target

joints

ABR = Annualized Bleeding Rate; IQR = Interquartile Range; OLE = Open-Label Extension;

rFIX = recombinant Factor IX; rIX-FP = recombinant Factor IX-Albumin Fusion Protein; rFIXFc

= recombinant Factor IX Fc Fusion Protein; CFC = Clotting Factor Concentrate; AT =
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Antithrombin. Data for concizumab is for patients with inhibitors and is included for context on

non-factor therapies.

Mechanism of Action and Experimental Workflows
To visually represent the underlying biological and procedural frameworks of fitusiran's

application, the following diagrams have been generated.

Hepatocyte

Bloodstream

Fitusiran (siRNA) RISCbinds to Antithrombin mRNAtargets

mRNA Degradation

leads to

Ribosome
translation

Reduced Antithrombin

results in

Translation Inhibited

Increased Thrombin
leads to

Fibrinogen
converts

Fibrin Clot
to form

Subcutaneous
Injection

Click to download full resolution via product page

Caption: Mechanism of action of fitusiran.
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Caption: Simplified workflow of the ATLAS-A/B clinical trial.

Detailed Experimental Protocols
The efficacy and safety of fitusiran in hemophilia B without inhibitors have been primarily

evaluated in the ATLAS-A/B and ATLAS-PPX trials, as well as a Phase 2 open-label extension

study.

ATLAS-A/B Study (NCT03417245)
Study Design: A multicenter, open-label, randomized, phase 3 trial.[2]
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Participants: Male participants aged 12 years or older with severe hemophilia A or B without

inhibitors who were previously treated on-demand with clotting factor concentrates.[2]

Randomization: Participants were randomly assigned in a 2:1 ratio to receive either fitusiran
prophylaxis or to continue on-demand clotting factor concentrates.[2]

Treatment Regimen: The fitusiran group received a subcutaneous injection of 80 mg once

monthly for 9 months.[2][3] The on-demand group continued their standard treatment for

bleeding episodes.[2]

Primary Endpoint: The primary efficacy endpoint was the annualized bleeding rate (ABR).[2]

Bleed Definition: A treated bleeding episode was defined as any hemorrhage requiring

administration of clotting factor concentrates.[4]

ATLAS-PPX Study (NCT03549871)
Study Design: A phase 3, multicenter, multinational, open-label trial.[4]

Participants: Males aged 12 years or older with hemophilia A or B, with or without inhibitors,

who had previously received prophylaxis with a bypassing agent or clotting factor

concentrate.[4][5]

Treatment Regimen: Participants continued their prior prophylaxis for a 6-month period and

then switched to once-monthly 80 mg subcutaneous fitusiran prophylaxis for 7 months.[4][5]

Primary Endpoint: The primary endpoint was the ABR during the prior prophylaxis period

compared to the fitusiran efficacy period.[5][6]

Phase 2 Open-Label Extension Study (NCT02554773)
Study Design: A long-term, open-label extension study for participants who completed a

phase 1 study.[7]

Participants: Male participants with moderate or severe hemophilia A or B, with or without

inhibitors.[7]
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Treatment Regimen: Participants initially received monthly subcutaneous fitusiran (50 mg or

80 mg). Following a voluntary dosing pause due to thrombotic events in the broader

fitusiran program, an antithrombin (AT)-based dose regimen was introduced, targeting AT

activity levels of 15% to 35%.[7][8]

Efficacy Assessment: The observed median ABR was evaluated under both the original and

the AT-based dose regimens.[7]

Conclusion
The clinical data to date consistently demonstrate that fitusiran prophylaxis leads to a

statistically significant and clinically meaningful reduction in the annualized bleeding rate for

individuals with hemophilia B without inhibitors. Its subcutaneous, once-monthly dosing

schedule also presents a potential reduction in treatment burden compared to intravenous

Factor IX replacement therapies. The long-term safety and efficacy of the AT-based dosing

regimen continue to be evaluated to optimize the benefit-risk profile of this promising

therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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